molecular formula C12H27Cl2MnP B14422848 Manganese;tributyl(dichloro)-lambda5-phosphane CAS No. 82307-31-1

Manganese;tributyl(dichloro)-lambda5-phosphane

Katalognummer: B14422848
CAS-Nummer: 82307-31-1
Molekulargewicht: 328.16 g/mol
InChI-Schlüssel: XAVDYYNLZNURLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Manganese;tributyl(dichloro)-lambda5-phosphane is a chemical compound with the molecular formula C12H27Cl2MnP. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of manganese;tributyl(dichloro)-lambda5-phosphane typically involves the reaction of manganese compounds with tributylphosphine and chlorine. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional considerations for safety, efficiency, and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Manganese;tributyl(dichloro)-lambda5-phosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and inert atmospheres .

Major Products

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. Common products include manganese oxides, reduced manganese compounds, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Manganese;tributyl(dichloro)-lambda5-phosphane has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

    Industry: It is used in industrial processes that require manganese-based catalysts or reagents

Wirkmechanismus

The mechanism by which manganese;tributyl(dichloro)-lambda5-phosphane exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the oxidation state of manganese, affecting the compound’s reactivity and properties. Specific molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Manganese;tributyl(diiodo)-lambda5-phosphane: Similar in structure but contains iodine instead of chlorine.

    Manganese;tributyl(dibromo)-lambda5-phosphane: Contains bromine instead of chlorine.

    Manganese;tributyl(difluoro)-lambda5-phosphane: Contains fluorine instead of chlorine

Uniqueness

Manganese;tributyl(dichloro)-lambda5-phosphane is unique due to its specific combination of manganese, tributylphosphine, and chlorine. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

82307-31-1

Molekularformel

C12H27Cl2MnP

Molekulargewicht

328.16 g/mol

IUPAC-Name

manganese;tributyl(dichloro)-λ5-phosphane

InChI

InChI=1S/C12H27Cl2P.Mn/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;

InChI-Schlüssel

XAVDYYNLZNURLB-UHFFFAOYSA-N

Kanonische SMILES

CCCCP(CCCC)(CCCC)(Cl)Cl.[Mn]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.